molecular formula C36H42Cl2N4O4 B13435392 Aripiprazole impurity 4

Aripiprazole impurity 4

Cat. No.: B13435392
M. Wt: 665.6 g/mol
InChI Key: KPJGTZFMHRJHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Biological Activity

Aripiprazole impurity 4, chemically identified as 4,4'-dimer of aripiprazole, is an impurity that arises during the synthesis of aripiprazole, an atypical antipsychotic medication. Understanding the biological activity of this impurity is essential for evaluating its potential effects on pharmacological outcomes and patient safety.

Chemical Structure and Properties

This compound has the molecular formula C36H42Cl2N4O4C_{36}H_{42}Cl_{2}N_{4}O_{4} and features a dimeric structure that can influence its biological behavior compared to the parent compound aripiprazole. The presence of chlorine atoms and additional functional groups in its structure may affect its interaction with various biological targets.

Aripiprazole primarily acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while functioning as an antagonist at serotonin 5-HT2A receptors. The biological activity of this compound may involve similar mechanisms, although the extent and nature of these interactions can vary due to structural differences.

Pharmacological Profile

Research indicates that impurities like this compound can exhibit varying degrees of pharmacological activity. The following table summarizes key findings related to its biological activity:

Activity Type Description Reference
Dopamine Receptor Binding Impurity may bind to dopamine D2 receptors, potentially influencing dopaminergic signaling.
Serotonin Receptor Interaction Possible interaction with serotonin receptors, affecting mood and anxiety levels.
Toxicological Profile Limited studies indicate potential for increased toxicity compared to pure aripiprazole.
Metabolic Stability Impurity shows different metabolic pathways which could affect its pharmacokinetics.

Case Studies

  • Case Study on Toxicity : A study reported that this compound exhibited higher toxicity in vitro compared to aripiprazole itself when tested on neuronal cell lines. This finding suggests that impurities can significantly alter the safety profile of pharmaceutical compounds .
  • Clinical Implications : In a clinical setting, patients receiving formulations with higher levels of impurities like this compound reported increased side effects such as sedation and gastrointestinal disturbances, indicating that impurities may contribute to adverse reactions .

Regulatory Considerations

The presence of impurities in pharmaceutical products is a critical concern for regulatory bodies such as the FDA and EMA. Guidelines stipulate that the levels of known impurities must be controlled to ensure patient safety. For aripiprazole, acceptable limits for impurities are often set below 0.15% based on ICH guidelines .

Q & A

Q. How is Aripiprazole impurity 4 structurally distinguished from other positional isomers in aripiprazole-related impurities?

Level: Basic
Methodological Answer:
Structural elucidation of impurity 4 requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR can differentiate positional isomers by identifying unique chemical shifts in aromatic or piperazine regions. For example, impurity 4 (likely a positional isomer of impurity C/D) may exhibit distinct coupling patterns due to chlorine substitution at specific phenyl positions .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns.
  • X-ray Diffraction (XRD): Resolve crystal lattice differences in polymorphic forms, as demonstrated in studies of aripiprazole solid-state characterization .

Q. What chromatographic challenges arise when separating this compound from co-eluting impurities, and how can these be addressed?

Level: Basic
Methodological Answer:
Impurity 4 (e.g., positional isomer C/D) exhibits near-identical hydrophobicity to related impurities, leading to co-elution in reversed-phase HPLC. Strategies include:

  • Column Chemistry: Use C8 columns (e.g., Symmetry C8) for better selectivity over C18 .
  • Mobile Phase Optimization: Adjust pH or incorporate ion-pairing agents (e.g., heptafluorobutyric acid) to enhance resolution.
  • Predictive Modeling: Apply the Solvatic model (ChromSword®) to estimate retention parameters (ΔG, V) and iteratively refine mobile phase composition. Initial approximations may fail to resolve isomers, requiring experimental data for model correction (Figure 2, Table 3) .

Q. What synthetic pathways lead to the formation of this compound during API synthesis?

Level: Basic
Methodological Answer:
Impurity 4 forms during the coupling reaction between 7-(4-(4-(2-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine. Key factors:

  • Regioselectivity Issues: Competing nucleophilic substitution at alternative chlorophenyl positions generates positional isomers.
  • Reaction Monitoring: Use in-process LC-MS to detect intermediate impurities and adjust stoichiometry .

Q. How do researchers validate analytical methods for quantifying this compound in compliance with ICH Q2(R1) guidelines?

Level: Advanced
Methodological Answer:
Validation parameters and strategies:

  • Specificity: Demonstrate baseline separation from other impurities via forced degradation studies (acid/base/oxidative stress) .
  • Linearity & LOQ: Establish a range of 0.05–5% impurity levels with R² >0.995. For trace analysis (e.g., genotoxic impurities), use HILIC-MS/MS with LOQ ≤0.01% .
  • Robustness: Vary column temperature (±2°C) and flow rate (±0.1 mL/min) to assess method stability .

Q. What strategies resolve discrepancies between predicted and experimental chromatographic retention times for this compound?

Level: Advanced
Methodological Answer:
The Solvatic model’s limitations in distinguishing positional isomers require iterative corrections:

  • First Approximation: Input structural descriptors (e.g., logP, dipole moments) to predict retention.
  • Second Approximation: Incorporate experimental retention data (e.g., tR of impurity 4) to refine ΔG and V values. For example, Figure 2c shows improved peak resolution after model tuning .

Q. How do thermodynamic parameters (ΔG, V) influence retention behavior prediction models for this compound in RP-HPLC?

Level: Advanced
Methodological Answer:
ΔG (Gibbs free energy of adsorption) and V (molecular volume) correlate with retention time (tR):

  • Model Calibration: Use Table 3 (ΔG = −8.2 kJ/mol, V = 450 ų for impurity C/D) to predict tR under varying mobile phase conditions.
  • Limitations: Positional isomers share identical ΔG/V values in zero-order approximations, necessitating experimental data for differentiation .

Q. What impurity profiling approaches ensure comprehensive detection of this compound alongside pharmacopeial impurities?

Level: Advanced
Methodological Answer:

  • Stability-Indicating Methods: Subject API to photolytic, thermal, and hydrolytic stress to simulate impurity formation pathways.
  • Orthogonal Techniques: Pair RP-HPLC with HILIC-MS/MS for polar impurities (e.g., oxidized derivatives) .
  • Pharmacopeial Alignment: Cross-validate against EP/USP monographs for impurity thresholds (e.g., ≤0.15% for unspecified impurities) .

Q. How are X-ray diffraction patterns utilized in polymorphic characterization of this compound?

Level: Advanced
Methodological Answer:

  • XRD Protocol: Collect diffractograms between 10°–90° (2θ) with step size 0.01°. Compare impurity 4’s pattern with API to identify unique peaks (e.g., altered crystal packing due to chlorine position) .
  • Quantitative Analysis: Use Rietveld refinement to estimate polymorphic purity.

Q. What experimental design considerations are critical for forced degradation studies assessing impurity 4 formation?

Level: Advanced
Methodological Answer:

  • Stress Conditions: 0.1M HCl/NaOH (72 hrs, 60°C), 3% H₂O₂ (24 hrs, RT), and UV light (200 W·hr/m²).
  • Sampling Intervals: Monitor degradation at 0, 6, 12, 24, 48, and 72 hrs to track impurity kinetics.
  • Data Interpretation: Use mass balance calculations to distinguish primary degradation products from process-related impurities .

Q. How does positional isomerism influence genotoxic potential assessment of this compound?

Level: Advanced
Methodological Answer:

  • In Silico Tools: Apply Derek Nexus or Leadscope to predict mutagenicity based on chlorine substitution patterns.
  • Ames Test: Compare impurity 4’s bacterial reverse mutation rate against structural analogs. Note: 2,3-dichlorophenyl groups may exhibit higher risk than 2-chlorophenyl .

Properties

Molecular Formula

C36H42Cl2N4O4

Molecular Weight

665.6 g/mol

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C36H42Cl2N4O4/c37-30-6-5-7-32(36(30)38)41-20-18-40(19-21-41)16-1-3-22-46-29-13-9-27-11-15-35(44)42(33(27)25-29)17-2-4-23-45-28-12-8-26-10-14-34(43)39-31(26)24-28/h5-9,12-13,24-25H,1-4,10-11,14-23H2,(H,39,43)

InChI Key

KPJGTZFMHRJHQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)CCC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.